molecular formula C14H16N4O B14350750 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline CAS No. 93569-40-5

2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline

Cat. No.: B14350750
CAS No.: 93569-40-5
M. Wt: 256.30 g/mol
InChI Key: YLNHCXZEUFHMDA-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is a complex organic compound that features both aziridine and morpholine functional groups attached to a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a quinoxaline derivative, the aziridine and morpholine groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine group is known for its reactivity, which can lead to the formation of covalent bonds with biological molecules. This can result in the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aziridin-1-yl)-3-(morpholin-4-yl)quinoxaline is unique due to its quinoxaline core, which imparts different chemical properties and reactivity compared to pyrimidine or pyridine analogs. This uniqueness can lead to distinct applications and mechanisms of action.

Properties

CAS No.

93569-40-5

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-[3-(aziridin-1-yl)quinoxalin-2-yl]morpholine

InChI

InChI=1S/C14H16N4O/c1-2-4-12-11(3-1)15-13(17-5-6-17)14(16-12)18-7-9-19-10-8-18/h1-4H,5-10H2

InChI Key

YLNHCXZEUFHMDA-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC3=CC=CC=C3N=C2N4CCOCC4

Origin of Product

United States

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